molecular formula C11H11N7O2 B10954358 (4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetonitrile

(4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetonitrile

Cat. No.: B10954358
M. Wt: 273.25 g/mol
InChI Key: CEXAIEBMYHSQQX-AUWJEWJLSA-N
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Description

(4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE is a complex organic compound with a unique structure that includes a tetraazole ring, an amino group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetraazole ring, the introduction of the amino group, and the coupling of the methoxyphenoxy moiety with the cyanide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

(4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetraazole derivatives and phenoxy compounds, such as dichloroaniline and steviol glycosides .

Uniqueness

What sets (4-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-METHOXYPHENOXY)METHYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11N7O2

Molecular Weight

273.25 g/mol

IUPAC Name

2-[4-[(Z)-(5-aminotetrazol-1-yl)iminomethyl]-2-methoxyphenoxy]acetonitrile

InChI

InChI=1S/C11H11N7O2/c1-19-10-6-8(2-3-9(10)20-5-4-12)7-14-18-11(13)15-16-17-18/h2-3,6-7H,5H2,1H3,(H2,13,15,17)/b14-7-

InChI Key

CEXAIEBMYHSQQX-AUWJEWJLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\N2C(=NN=N2)N)OCC#N

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NN=N2)N)OCC#N

Origin of Product

United States

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